molecular formula C13H22O3 B15327115 Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B15327115
M. Wt: 226.31 g/mol
InChI Key: SSRQMSYERMNYPE-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-methyl-1-oxaspiro[26]nonane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 It is a member of the spiro compounds, characterized by a unique spiro linkage between two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
  • Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]nonane-2-carboxylate

Uniqueness

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro linkage and the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these structural features distinguishes it from other similar compounds and contributes to its versatility in various research and industrial contexts.

Biological Activity

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula: C12_{12}H20_{20}O3_3
  • CAS Number: 1560733-10-9
  • Molecular Weight: 198.26 g/mol

The compound features a spirocyclic structure, which is significant in influencing its biological activity.

Neurotrophic Effects

Research indicates that compounds with similar structures exhibit neurotrophic effects, promoting neurite outgrowth in neuronal cultures. For instance, several illicium sesquiterpenes have demonstrated significant neurotrophic activities in studies involving rat cortical neurons, suggesting that this compound may also possess similar properties .

Antimicrobial and Anticancer Potential

The spirocyclic oxetane motif found in this compound has been associated with enhanced binding affinities to various biological targets, including enzymes linked to cancer progression. For example, research has shown that spirocyclic compounds can inhibit methionine aminopeptidase 2 (MetAP2), an enzyme implicated in cancer cell proliferation . The mechanism involves the formation of covalent bonds that disrupt normal enzyme function.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Neurotrophic Activity : A study demonstrated that certain spirocyclic compounds enhanced neurite outgrowth in cultured neurons, indicating potential for neuroprotective applications .
  • Anticancer Activity : Compounds with similar structural motifs have been shown to bind effectively to NQO1, an enzyme over-expressed in many cancer types, suggesting that this compound could be investigated for anticancer properties .
  • Synthetic Pathways : The synthesis of this compound has been explored through various pathways, revealing its versatility and potential for modification to enhance biological activity or selectivity against specific targets .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate1560733-10-9198.26 g/molPotential neurotrophic effects
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate1561409-18-4212.29 g/molAnticancer activity via MetAP2 inhibition
Illicium sesquiterpenesVariousVariesSignificant neurotrophic and antimicrobial activities

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-4-10-6-5-8-13(9-7-10)12(2,16-13)11(14)15-3/h10H,4-9H2,1-3H3

InChI Key

SSRQMSYERMNYPE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

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